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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxy-2-heptanone, a
molecule of interest in organic synthesis and potential applications in flavor and fragrance
chemistry. This document consolidates available data on its physicochemical properties,
synthesis, spectral characteristics, and safety information to support research and development
activities.

Physicochemical Properties

1-Ethoxy-2-heptanone is a nine-carbon a-ethoxy ketone. Its physical and chemical properties
are summarized in the table below, providing essential data for experimental design and
chemical handling.
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Property Value Reference
CAS Number 51149-70-3 [1]12]
Molecular Formula CoH1802 [1]
Molecular Weight 158.24 g/mol [1]
Boiling Point 82-83 °C at 9.5 Torr; 228.3 °C (]

at 760 mmHg
Density 0.876 g/cm?3 (Predicted) [1]
Refractive Index 1.418

Information not readily
Solubility available, but likely soluble in

organic solvents.

Information not readily
Appearance available, likely a liquid at room

temperature.

Synthesis of 1-Ethoxy-2-heptanone

A general and effective method for the synthesis of a-alkoxyketones, such as 1-Ethoxy-2-
heptanone, involves the a'-alkylation, a-alkylation, or a,a'-dialkylation of a-alkoxyketimines,
followed by hydrolysis. This approach offers a versatile route to this class of compounds, which
are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis via Alkylation of an a-
Alkoxyketimine

This protocol is adapted from the general method for the synthesis of a-alkoxyketones.
Step 1: Formation of the a-Alkoxyketimine

 In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts
of 1-ethoxyacetone and isopropylamine in a suitable solvent such as toluene.
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e Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.

o Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap,
indicating the completion of the imine formation.

e Remove the solvent under reduced pressure to obtain the crude N-(1-ethoxy-2-
propylidene)isopropylamine. Purification can be achieved by distillation.

Step 2: Alkylation of the a-Alkoxyketimine

 In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve the purified a-alkoxyketimine in anhydrous tetrahydrofuran (THF).

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as
lithium diisopropylamide (LDA) to deprotonate the ketimine and form the corresponding aza-
enolate.

 After stirring for a suitable time (e.g., 1-2 hours) at -78 °C, add the alkylating agent. For the
synthesis of 1-Ethoxy-2-heptanone, the appropriate alkylating agent would be a C5 alkyl
halide, such as 1-bromopentane.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis to the a-Alkoxyketone

e Quench the reaction by the slow addition of an aqueous solution of oxalic acid or another
mild acidic solution.

« Stir the mixture vigorously at room temperature for several hours to ensure complete
hydrolysis of the imine back to the ketone.

o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

» Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.qg.,
MgSOa or Na2S0a4), and filter.
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» Remove the solvent under reduced pressure, and purify the resulting crude 1-Ethoxy-2-
heptanone by column chromatography or distillation to yield the final product.

Step 1: Ketimine Formation
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Caption: Synthetic pathway for 1-Ethoxy-2-heptanone via ketimine formation, alkylation, and
hydrolysis.

Spectroscopic Data

The following tables summarize the key spectral data for 1-Ethoxy-2-heptanone, which are
crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~4.0 (s, 2H) -O-CH2-C=0

~3.5(q, 2H) -O-CH2-CHs

~ 2.4 (t, 2H) -C(=0)-CH2-

~1.6 (m, 2H) -CH2-CH2-CHa-

~1.3 (m, 4H) -CH2-CH2-CH2-CHs

~ 1.2 (t, 3H) -O-CH2-CHs

~0.9 (t, 3H) -CH2-CHs

Note: Predicted chemical shifts are based on computational models and typical values for
similar functional groups.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Assignment Intensity
~ 2960-2850 C-H stretch (alkane) Strong
~1725-1705 C=0 stretch (ketone) Strong
~1120-1085 C-O stretch (ether) Strong

Mass Spectrometry (MS)

The mass spectrum of 1-Ethoxy-2-heptanone would be expected to show fragmentation
patterns characteristic of ketones and ethers.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15474358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z Proposed Fragment
158 [M]* (Molecular lon)
113 [M - OCH2CHs]*

99 [M - CH20CH2CHs]*
85 [CH3(CH2)4COJ*

71 [CH3(CH2)4]*

45 [OCH2CHs]*

43 [CHsCOJ*

Reactivity and Potential Applications

As a ketone, 1-Ethoxy-2-heptanone can undergo a variety of reactions at the carbonyl group,
such as reduction to the corresponding alcohol, and reactions at the a-carbons via enolate
formation. The ethoxy group introduces the potential for ether cleavage under harsh acidic
conditions.

The primary application of a-alkoxyketones is as versatile building blocks in organic synthesis.
They are precursors to a wide range of more complex molecules, including natural products
and pharmaceuticals. Given its structure, 1-Ethoxy-2-heptanone may also find applications as
a specialty solvent or as a component in flavor and fragrance formulations, although specific
examples in the literature are scarce.

Safety and Toxicological Information

Specific toxicological data for 1-Ethoxy-2-heptanone (CAS 51149-70-3) is not readily available
in public databases. Therefore, a thorough risk assessment should be conducted before
handling this compound, and it should be treated as a potentially hazardous substance.

General Safety Precautions for Ketones:

o Flammability: Ketones are often flammable liquids. Keep away from heat, sparks, and open
flames.
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 Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory
protection. Inhalation may cause respiratory tract irritation.

» Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal
protective equipment (PPE), including gloves and safety glasses.

 Ingestion: May be harmful if swallowed.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from
the supplier. In the absence of a specific SDS for 1-Ethoxy-2-heptanone, the SDS for
structurally similar ketones should be reviewed for general guidance on handling and
emergency procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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